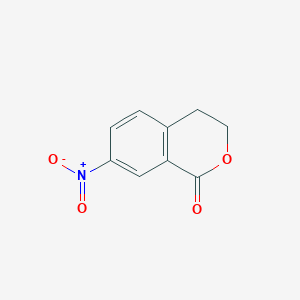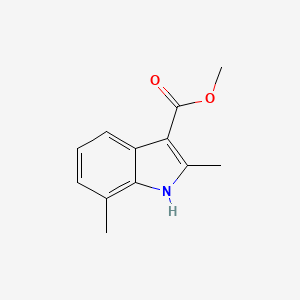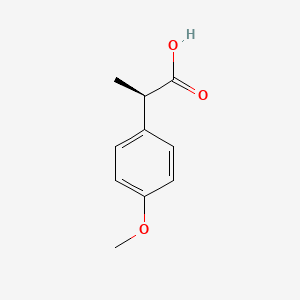
(2R)-2-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
(2R)-2-(4-methoxyphenyl)propanoic acid, also known as 2-methoxybenzoic acid (2MBA), is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a commonly used synthetic intermediate in the preparation of various compounds, and has been studied for its potential therapeutic effects.
Applications De Recherche Scientifique
2MBA has been studied for its potential therapeutic effects in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and antifungal properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to inhibit the growth of certain bacteria and viruses, and to act as an insect repellent.
Mécanisme D'action
The exact mechanism of action of 2MBA is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2MBA has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, proteins, and genes, as well as the modulation of certain metabolic pathways. It has also been found to possess anti-inflammatory, antioxidant, and antifungal properties, and to inhibit the growth of certain bacteria and viruses. Furthermore, it has been found to possess insect repellent properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2MBA in laboratory experiments has several advantages, including its low cost and its relative ease of synthesis. Additionally, it is a relatively safe compound, with no known toxic effects. However, there are some limitations to its use, such as its potential to interact with other compounds and its potential to cause adverse effects in certain organisms.
Orientations Futures
Given its potential therapeutic effects, 2MBA has a wide range of potential future directions. These include further research into its anti-cancer, anti-diabetic, and anti-Alzheimer’s disease properties, as well as its potential to act as an insect repellent. Additionally, further research into its potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and viruses is also warranted. Finally, further research into its potential to interact with other compounds and its potential to cause adverse effects in certain organisms is needed in order to fully understand its mechanism of action.
Propriétés
IUPAC Name |
(2R)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-methoxyphenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


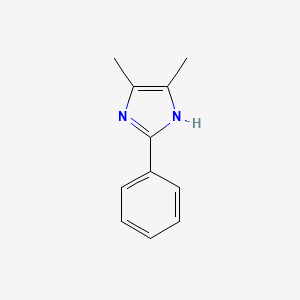
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

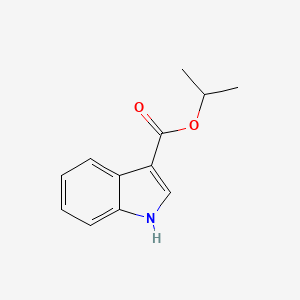

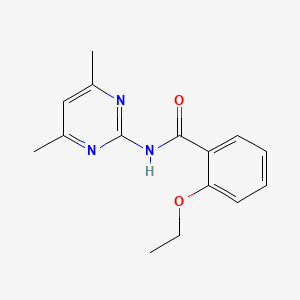

![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)

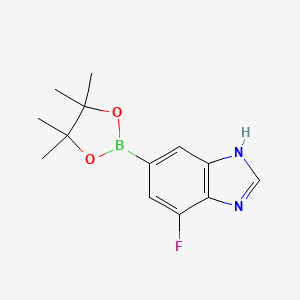

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
